16,17-Epiestriol

Estrogen Receptor Binding Affinity Selectivity

16,17-Epiestriol (CAS 793-89-5) is the designated Estriol EP Impurity G (16β,17α-epiestriol), an epimer of estriol with 13-fold selectivity for ERβ over ERα and only 1% systemic estrogenic potency relative to estradiol. This compound is mandatory for EP/UPLC impurity testing and cannot be substituted with 17-epiestriol or other epimers without invalidating regulatory compliance. Ideal for ANDA method validation, ERβ signaling studies, and UGT2B7 stereospecificity research.

Molecular Formula C18H24O3
Molecular Weight 288.4 g/mol
CAS No. 793-89-5
Cat. No. B195164
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name16,17-Epiestriol
CAS793-89-5
Synonyms16,17-epi-Estriol ;  Estra-1,3,5(10)-triene-3,16β,17α-triol ; 
Molecular FormulaC18H24O3
Molecular Weight288.4 g/mol
Structural Identifiers
SMILESCC12CCC3C(C1CC(C2O)O)CCC4=C3C=CC(=C4)O
InChIInChI=1S/C18H24O3/c1-18-7-6-13-12-5-3-11(19)8-10(12)2-4-14(13)15(18)9-16(20)17(18)21/h3,5,8,13-17,19-21H,2,4,6-7,9H2,1H3/t13-,14-,15+,16+,17-,18+/m1/s1
InChIKeyPROQIPRRNZUXQM-LMMHAMTPSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid Powder

16,17-Epiestriol (CAS 793-89-5): A Minor Endogenous Estrogen with Distinct ERβ Selectivity and Analytical Reference Standard Utility


16,17-Epiestriol (16β,17α-epiestriol; CAS 793-89-5) is a minor endogenous estrogen belonging to the estrane steroid class, characterized by the chemical formula C18H24O3 and a molecular weight of 288.38 g/mol [1]. It is an epimer of the major human estrogen estriol, differing in the stereochemistry of the hydroxyl groups at the C16 and C17 positions (16β,17α configuration) [2]. This structural modification confers distinct biological and analytical properties, including a pronounced selectivity for estrogen receptor beta (ERβ) over estrogen receptor alpha (ERα) [3], as well as a defined role as Estriol EP Impurity G in pharmaceutical quality control [4].

Why Generic Estriol or 17-Epiestriol Cannot Substitute for 16,17-Epiestriol in Specialized Research and Analytical Applications


Although 16,17-epiestriol shares a core estrane scaffold with estriol and other epimers like 17-epiestriol, their stereochemical differences at the C16 and C17 hydroxyl groups result in profoundly divergent pharmacological and analytical behaviors [1]. In receptor binding assays, 16,17-epiestriol exhibits a marked ERβ selectivity (13-fold over ERα) [2], while 17-epiestriol shows a distinct binding profile with higher relative affinity for both receptors [2]. In vivo, the estrogenic potency of 16,17-epiestriol is only 1% that of estradiol, compared to 30% for estriol and near-equipotent activity for 17-epiestriol [3]. Furthermore, in pharmaceutical analysis, 16,17-epiestriol is a specifically designated pharmacopeial impurity (Estriol EP Impurity G) [4], meaning generic substitution with another epimer would invalidate regulatory compliance in impurity testing methods. These quantitative and qualitative differences render simple class-based interchange untenable for rigorous scientific or industrial use.

Quantitative Differentiation of 16,17-Epiestriol from Estradiol and Estriol Epimers: A Comparative Evidence Guide


16,17-Epiestriol Demonstrates 13-Fold ERβ Selectivity Relative to Estradiol in Competitive Binding Assays

16,17-Epiestriol exhibits a relative binding affinity (RBA) of 1.0 for ERα and 13 for ERβ, compared to estradiol (RBA = 100 for both receptors) [1]. This represents a 13-fold selectivity for ERβ over ERα [1]. In contrast, estriol shows RBAs of 12.65 (ERα) and 26 (ERβ), while 17-epiestriol shows 55.45 (ERα) and 79-80 (ERβ) [1].

Estrogen Receptor Binding Affinity Selectivity

In Vivo Estrogenic Activity of 16,17-Epiestriol Is Only 1% of Estradiol, Significantly Lower Than Estriol (30%) and 17-Epiestriol (~100%)

In a standardized intravaginal injection bioassay using immature rats, 16,17-epiestriol demonstrated approximately 1% of the estrogenic activity of 17β-estradiol [1]. In the same assay, estriol showed 30% activity, 16-epiestriol showed 5%, and 17-epiestriol was found to be at least as active (5 × 10^-6 μg) as 17β-estradiol [1].

Estrogenic Activity In Vivo Bioassay Epimer Comparison

UGT2B7 Exhibits Marked Regioselectivity for 16-OH Glucuronidation of 16-Epiestriol, Distinct from 17-Epiestriol

Human UDP-glucuronosyltransferase (UGT) 2B7 is the most active UGT toward ring D hydroxyls of estriol epimers, but with distinct regioselectivity: it glucuronidates the 16-OH of 16-epiestriol and estriol, whereas it preferentially glucuronidates the 17-OH of 17-epiestriol [1]. Kinetic analyses confirm that the 17-OH configuration plays a major role in the affinity of UGT2B7 for these estrogens [1].

Glucuronidation Metabolism UGT Enzymes

16,17-Epiestriol Is Officially Designated as Estriol EP Impurity G, a Regulatory Reference Standard for HPLC Analysis

16,17-Epiestriol is listed as Estriol EP Impurity G in the European Pharmacopoeia and is supplied as a fully characterized reference standard with purity typically ≥95% (e.g., 98% purity available from multiple vendors) [1][2]. It is used for analytical method development, method validation (AMV), and quality control (QC) applications for Estriol API [1].

Pharmaceutical Analysis Impurity Standard HPLC

16,17-Epiestriol Acts as an ERβ-Selective Agonist in Functional Reporter Assays

In reporter cell lines specifically expressing human ERα and ERβ, 16β,17α-epiestriol was shown to exhibit ERβ-selective agonist potency, whereas 17α-ethynyl,17β-estradiol showed ERα-selectivity [1]. This functional selectivity mirrors the binding affinity profile.

ERβ Agonist Reporter Assay Selectivity

16,17-Epiestriol Exhibits Anti-inflammatory Activity Without Glycogenic or Immunosuppressive Effects

Epiestriol (including the 16β-epimer) has been reported to possess significant anti-inflammatory properties without glycogenic activity or immunosuppressive effects, in contrast to conventional anti-inflammatory steroids like hydrocortisone (a glucocorticoid) [1][2].

Anti-inflammatory Steroid Glycogenesis

Key Research and Industrial Application Scenarios for 16,17-Epiestriol Based on Verified Differentiation Evidence


ERβ-Selective Tool Compound for Molecular Pharmacology Studies

Researchers investigating ERβ-specific signaling pathways can utilize 16,17-epiestriol as a selective agonist tool. Its 13-fold ERβ selectivity over ERα, confirmed in both binding and functional assays [1][2], allows for dissection of ERβ-mediated effects distinct from ERα-driven responses. This is particularly valuable in tissues where ERβ predominates, such as the prostate, ovary, and certain brain regions.

Reference Standard for Estriol Impurity Profiling in Pharmaceutical Quality Control

Analytical laboratories performing HPLC or UPLC analysis of Estriol API must use 16,17-epiestriol as Estriol EP Impurity G to meet European Pharmacopoeia requirements [3]. The availability of high-purity (>95%) reference standards from accredited vendors enables accurate method development, validation, and routine QC testing for ANDA submissions or commercial production [3].

In Vivo Model of Low Estrogenic Activity for Endocrine Disruption Studies

Given its extremely low systemic estrogenic activity (1% of estradiol) in the immature rat bioassay [4], 16,17-epiestriol may serve as a comparator or control compound in studies evaluating the estrogenic potency of environmental contaminants or pharmaceutical candidates. Its distinct in vivo profile relative to other estriol epimers provides a benchmark for assessing the impact of stereochemical changes on endocrine activity.

Metabolism Studies Investigating Stereospecific Glucuronidation

Drug metabolism researchers can employ 16,17-epiestriol to study the stereospecificity of UGT2B7-mediated glucuronidation. The enzyme's distinct regioselectivity for the 16-OH of 16-epiestriol versus the 17-OH of 17-epiestriol [5] makes this epimer pair a valuable model system for understanding how subtle configurational changes alter phase II metabolic clearance pathways.

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